molecular formula C12H18 B14697332 1-Methyl-4-(3-methylbutan-2-yl)benzene CAS No. 22040-31-9

1-Methyl-4-(3-methylbutan-2-yl)benzene

Cat. No.: B14697332
CAS No.: 22040-31-9
M. Wt: 162.27 g/mol
InChI Key: HGBAMYCBEAZGHO-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylbutan-2-yl)benzene, also known as 2-Methyl-3-p-toluolbutan, is an organic compound with the molecular formula C₁₂H₁₈. This compound is a derivative of benzene, where a methyl group and a 3-methylbutan-2-yl group are substituted on the benzene ring. It is a colorless liquid with a distinct aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(3-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Lewis acids like aluminum chloride or ferric chloride are used as catalysts in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Depending on the conditions, products can include alcohols, ketones, or carboxylic acids.

    Reduction: The major products are simpler hydrocarbons.

    Substitution: The products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.

Scientific Research Applications

1-Methyl-4-(3-methylbutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-methylbutan-2-yl)benzene
  • 1-Methyl-4-(3-methylbutan-2-yl)benzene
  • 2-Methyl-3-p-toluolbutan

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .

Properties

CAS No.

22040-31-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-(3-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H18/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3

InChI Key

HGBAMYCBEAZGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C)C

Origin of Product

United States

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